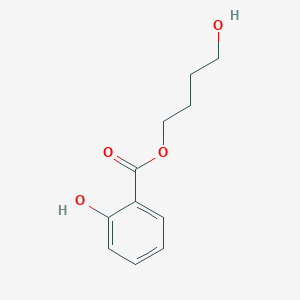

4-Hydroxybutyl 2-hydroxybenzoate

Description

4-Hydroxybutyl 2-hydroxybenzoate is an ester derivative of 2-hydroxybenzoic acid (salicylic acid) with a 4-hydroxybutyl alcohol moiety. These analogs exhibit diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties, which are influenced by the hydroxyl group's position on the aromatic ring and the ester chain's length and substituents .

Properties

CAS No. |

13461-42-2 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

4-hydroxybutyl 2-hydroxybenzoate |

InChI |

InChI=1S/C11H14O4/c12-7-3-4-8-15-11(14)9-5-1-2-6-10(9)13/h1-2,5-6,12-13H,3-4,7-8H2 |

InChI Key |

QSXUEUPCEGOEKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCCCO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxybutyl 2-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with 1-butanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybutyl 2-hydroxybenzoate undergoes various chemical reactions, including:

Esterification: Formation of esters by reacting with alcohols.

Hydrolysis: Breaking down into 4-hydroxybenzoic acid and butanol in the presence of water and an acid or base catalyst.

Oxidation: Conversion to corresponding quinones under oxidative conditions.

Common Reagents and Conditions

Esterification: Sulfuric acid as a catalyst, reflux conditions.

Hydrolysis: Acidic or basic conditions, elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Hydrolysis: 4-Hydroxybenzoic acid and butanol.

Oxidation: Quinones and other oxidized derivatives.

Scientific Research Applications

4-Hydroxybutyl 2-hydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 4-hydroxybutyl 2-hydroxybenzoate is not fully understood. it is proposed to act by inhibiting DNA and RNA synthesis, as well as enzymes like ATPase and phosphotransferase in some bacterial species . It may also interfere with membrane transport processes by disrupting the lipid bilayer, leading to the leakage of intracellular constituents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of hydroxybenzoate esters vary significantly based on structural modifications. Below is a detailed comparison:

Structural Isomers: Hydroxyl Position

The position of the hydroxyl group on the benzoate ring critically impacts functionality:

- 2-Hydroxybenzoate Derivatives (e.g., salicylate esters): Antioxidant Activity: 2-Hydroxybenzoates exhibit lower antioxidant efficiency compared to 3- and 4-hydroxy isomers. This is attributed to their higher bond dissociation energy (BDE) of the O–H bond (~85 kcal/mol vs. ~80 kcal/mol for 3- and 4-hydroxybenzoates), which reduces hydrogen atom transfer (HAT) efficiency in radical scavenging . Cytotoxicity: 2-Phenoxyethyl 2-hydroxybenzoate showed 52% viability in MCF-7 breast cancer cells at 500 µg/mL, indicating weaker activity compared to its 4-hydroxy counterpart . Microbial Interactions: Ethyl 2-hydroxybenzoate correlates strongly with C. boidinii and P. carsonii, suggesting microbial metabolism or production pathways .

- 4-Hydroxybenzoate Derivatives: Cytotoxicity: 2-Phenoxyethyl 4-hydroxybenzoate demonstrated potent activity against MCF-7 cells, with 11% viability at 500 µg/mL (IC50 <62.5 µg/mL). This is likely due to inter-H-bond formation with DNA, a mechanism absent in the 2-hydroxy analog . Antimicrobial Use: Butyl 4-hydroxybenzoate (CAS 94-26-8) is a preservative with established safety data, indicating its role in inhibiting microbial growth .

Ester Chain Modifications

The ester group's structure affects solubility, bioavailability, and application:

- Butyl Esters :

- Phenoxyethyl Esters: The phenoxyethyl group enhances cytotoxicity in 4-hydroxy derivatives, likely due to improved cell membrane penetration .

- Ethyl Esters :

Key Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.